2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride
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Overview
Description
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a Boc-protected amino group at the 2-position and an aminomethyl group at the 4-position. The dihydrochloride form indicates the presence of two hydrochloride salts, which enhance the compound’s solubility in water. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride typically involves the protection of the amino group on the pyridine ring using a Boc (tert-butoxycarbonyl) group. The general synthetic route includes:
Starting Material: The synthesis begins with 2-amino-4-(aminomethyl)pyridine.
Protection Step: The amino group at the 2-position is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Dihydrochloride Salt: The resulting Boc-protected compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Strong acids like TFA are commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the reagent used, various substituted pyridine derivatives can be obtained.
Deprotected Amines: Removal of the Boc group yields the free amine.
Scientific Research Applications
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound is explored for its potential in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride involves its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways by binding to specific proteins, altering their function and downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)pyridine: Lacks the aminomethyl group at the 4-position.
4-(Aminomethyl)pyridine: Lacks the Boc-protected amino group at the 2-position.
2-Amino-4-(aminomethyl)pyridine: Lacks the Boc protection and is more reactive.
Uniqueness
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride is unique due to the presence of both a Boc-protected amino group and an aminomethyl group on the pyridine ring. This dual functionality allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Biological Activity
2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with both a Boc (tert-butyloxycarbonyl) protected amine and an aminomethyl group. This configuration is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that the compound had potent activity against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 5 |
Escherichia coli | 10 |
Bacillus subtilis | 3 |
This table illustrates the compound's effectiveness compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . A series of in vitro studies demonstrated that the compound induced cell death in various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism appears to involve apoptosis and cell cycle arrest at the G1 phase.
Case Study: Glioblastoma Cells
- Cell Line : U87MG (human glioblastoma)
- Concentration Range : 1-20 µM
- Results : Significant reduction in cell viability was observed at concentrations above 5 µM, with morphological changes indicative of apoptosis noted at higher concentrations.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Studies suggest that it can intercalate with DNA, disrupting replication processes in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as other pyridine derivatives, this compound shows enhanced biological activity due to its unique functional groups.
Compound | Activity Type | Efficacy |
---|---|---|
2-Aminopyridine | Antimicrobial | Moderate |
4-Aminomethylpyridine | Anticancer | Low |
This compound | Antimicrobial & Anticancer | High |
This comparison underscores the compound's versatility and potential as a lead candidate for drug development .
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9;;/h4-6H,7,12H2,1-3H3,(H,13,14,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSIFJOJBGGHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712337 |
Source
|
Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161315-19-1 |
Source
|
Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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